molecular formula C9H5Cl4NOS B14625068 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one CAS No. 54415-04-2

4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one

Cat. No.: B14625068
CAS No.: 54415-04-2
M. Wt: 317.0 g/mol
InChI Key: RJGRASWIPAKSGP-UHFFFAOYSA-N
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Description

4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one is a heterocyclic compound featuring a thiazolidine ring with chlorine and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one typically involves the reaction of phenyl isothiocyanate with tetrachloroethylene in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2,3,4,5-Tetrachlorobiphenyl
  • 2,5,3’,4’-Tetrachlorobiphenyl
  • 2,3’,4’,5-Tetrachloro-1,1’-biphenyl

Comparison: 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties compared to other tetrachlorinated compounds. Its specific arrangement of chlorine atoms and the presence of a phenyl group make it particularly interesting for various applications .

Properties

CAS No.

54415-04-2

Molecular Formula

C9H5Cl4NOS

Molecular Weight

317.0 g/mol

IUPAC Name

4,4,5,5-tetrachloro-2-phenyl-1,2-thiazolidin-3-one

InChI

InChI=1S/C9H5Cl4NOS/c10-8(11)7(15)14(16-9(8,12)13)6-4-2-1-3-5-6/h1-5H

InChI Key

RJGRASWIPAKSGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(S2)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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